molecular formula C10H10N2O B596483 8-(Aminomethyl)isoquinolin-1(2h)-one CAS No. 1374651-98-5

8-(Aminomethyl)isoquinolin-1(2h)-one

Cat. No.: B596483
CAS No.: 1374651-98-5
M. Wt: 174.203
InChI Key: QTEJHAOGIKSYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Aminomethyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound Isoquinolin-1(2H)-ones are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Aminomethyl)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzylamine with an appropriate aldehyde or ketone under acidic conditions. Another method includes the use of transition-metal-catalyzed C-H activation and annulation reactions, which provide a more direct route to the isoquinolinone core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(Aminomethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include N-oxides, dihydroisoquinolinones, and various substituted isoquinolinones, depending on the specific reagents and conditions used .

Scientific Research Applications

8-(Aminomethyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)isoquinolin-1(2H)-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The isoquinolinone core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-1(2H)-one: The parent compound without the aminomethyl group.

    8-Methylisoquinolin-1(2H)-one: A similar compound with a methyl group instead of an aminomethyl group at the 8-position.

    8-(Hydroxymethyl)isoquinolin-1(2H)-one: A compound with a hydroxymethyl group at the 8-position.

Uniqueness

8-(Aminomethyl)isoquinolin-1(2H)-one is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and more effective in biological applications compared to its analogs .

Properties

IUPAC Name

8-(aminomethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-3-1-2-7-4-5-12-10(13)9(7)8/h1-5H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEJHAOGIKSYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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